molecular formula C8H15NO2 B2931877 Methyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate CAS No. 1903583-28-7

Methyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate

Cat. No. B2931877
CAS RN: 1903583-28-7
M. Wt: 157.213
InChI Key: YIGIXTPUHJVGNC-RNFRBKRXSA-N
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Description

Methyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate, also known as MAPC, is a cyclic amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MAPC belongs to the class of non-proteinogenic amino acids, which are not naturally occurring in the human body.

Scientific Research Applications

Methyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate has been shown to exhibit a wide range of potential therapeutic applications, including neuroprotection, cardioprotection, and anti-inflammatory effects. Studies have demonstrated that this compound can protect against ischemic brain injury and reduce inflammation in animal models of multiple sclerosis and rheumatoid arthritis. Additionally, this compound has been shown to improve cardiac function in animal models of heart failure.

Mechanism of Action

The exact mechanism of action of Methyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate is not fully understood, but it is thought to involve the activation of cellular pathways that promote cell survival and reduce inflammation. This compound has been shown to activate the Akt and ERK signaling pathways, which promote cell survival and inhibit apoptosis. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which contribute to the pathogenesis of many inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the promotion of cell survival, inhibition of apoptosis, and reduction of inflammation. Additionally, this compound has been shown to improve cardiac function and reduce infarct size in animal models of heart failure. This compound has also been shown to improve motor function and reduce inflammation in animal models of multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate in lab experiments is its relative ease of synthesis, which allows for large-scale production of the compound. Additionally, this compound has been shown to be relatively stable and non-toxic, making it a safe and reliable compound to work with in a laboratory setting. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on Methyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate, including the investigation of its potential therapeutic applications in other disease states, such as stroke and traumatic brain injury. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for the compound. Finally, the development of more efficient and effective synthesis methods for this compound could lead to increased availability of the compound for research purposes.

Synthesis Methods

The synthesis of Methyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate involves the reaction of cyclopentene with formaldehyde and ammonia to form 2-(aminomethyl)cyclopentanone, which is then reacted with methyl chloroformate to yield this compound. This process is relatively simple and can be carried out in a laboratory setting using standard equipment.

properties

IUPAC Name

methyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGIXTPUHJVGNC-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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